Nociceptin TFA Salt

Peptide formulation Quantitative pharmacology Assay reproducibility

Nociceptin TFA Salt is the trifluoroacetate salt form of the endogenous NOP receptor ligand nociceptin (orphanin FQ). The TFA counterion enhances aqueous solubility for reproducible in vitro assays but contributes 10–20% of total mass—critical for accurate molarity calculations. Not interchangeable with free base nociceptin without experimental revalidation. Required as the physiological reference ligand for quantifying functional selectivity (G protein vs. β-arrestin bias) and intrinsic biphasic dose-response studies at NOP receptors. Lyophilized powder, ≥95% purity (HPLC).

Molecular Formula C₇₉H₁₂₉N₂₇O₂₂ ·C₂HF₃O₂
Molecular Weight 1809.0411402
Cat. No. B1156542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNociceptin TFA Salt
SynonymsL-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanyl-L-arginyl-L-lysyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine;  Orphanin FQ (pig);  Orphanin FQ (swine);  102: PN: US20090104234 SEQID: 102 unclaimed
Molecular FormulaC₇₉H₁₂₉N₂₇O₂₂ ·C₂HF₃O₂
Molecular Weight1809.0411402
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nociceptin TFA Salt: Endogenous NOP Receptor Agonist Peptide in Trifluoroacetate Salt Form


Nociceptin TFA Salt is the trifluoroacetate salt form of nociceptin (also known as orphanin FQ), a 17-amino acid endogenous neuropeptide [1]. Nociceptin is the natural ligand for the NOP receptor (nociceptin opioid peptide receptor, also termed ORL-1), a G protein-coupled receptor distinct from classical mu, delta, and kappa opioid receptors [2]. The compound activates the NOP receptor with EC50 values in the low nanomolar range (approximately 2.76 nM for the native peptide) [1] and does not bind to or activate classical opioid receptors, distinguishing it from traditional opioid ligands [2]. The TFA counterion is introduced during HPLC purification and affects peptide net weight, solubility, and physicochemical properties [3].

Why Generic Nociceptin Free Base or Alternative Salt Forms Cannot Be Directly Substituted for Nociceptin TFA Salt


Scientific procurement decisions involving Nociceptin TFA Salt require recognition that the trifluoroacetate counterion is not an inert bystander. TFA contributes 10–20% of total product mass, which directly impacts calculated concentrations if not properly accounted for in molarity determinations [1]. Additionally, TFA can interact ionically with basic amino acid residues (Arg, Lys) within the nociceptin sequence, potentially altering peptide-receptor binding kinetics compared to free base or acetate salt forms . This is particularly critical when comparing literature data across studies using different salt forms, as methodological discrepancies in reported binding affinities may stem from these counterion effects . These factors preclude simple interchangeability with free base nociceptin or alternative salts without explicit experimental revalidation.

Nociceptin TFA Salt: Quantifiable Product Differentiation Evidence Against Closest Analogs and Alternatives


TFA Counterion Alters Net Peptide Content and Molar Calculations Relative to Free Base Nociceptin

Nociceptin TFA Salt contains the trifluoroacetate counterion, which contributes 10–20% of the total product mass compared to free base nociceptin [1]. This means that when preparing solutions based on total powder weight, the actual peptide content is systematically lower than the weighed mass, whereas free base nociceptin contains no such counterion mass contribution. This difference requires explicit correction in molarity calculations for experimental reproducibility.

Peptide formulation Quantitative pharmacology Assay reproducibility

TFA Salt Form Enhances Aqueous Solubility for Nociceptin Compared to Free Base

Nociceptin TFA Salt exhibits enhanced solubility in aqueous solutions relative to the free base peptide form, a property directly attributable to the trifluoroacetate counterion [1]. This solubility advantage is particularly relevant for preparing stock solutions and working concentrations for in vitro assays where free base nociceptin may exhibit limited or variable aqueous solubility.

Solubility enhancement Aqueous formulation In vitro assay preparation

Nociceptin Displays High NOP Receptor Selectivity Over Classical Opioid Receptors Unlike Nonselective Alternatives

Nociceptin TFA Salt activates the NOP receptor with high selectivity and does not bind to or activate classical mu, delta, or kappa opioid receptors [1][2]. The EC50 for NOP receptor activation is approximately 2.76 nM for the natural nociceptin peptide . In contrast, the structurally distinct biased agonist MCOPPB [1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole-3-carboxamide] exhibits different functional selectivity profiles with distinct G protein versus β-arrestin bias factors [2], making direct pharmacological substitution inappropriate.

Receptor selectivity NOP pharmacology Off-target minimization

Functional Selectivity Bias Differs Between Nociceptin and Synthetic NOP Agonists

Nociceptin serves as the reference ligand for NOP receptor functional selectivity studies, against which bias factors of synthetic NOP ligands are computed [1]. Full agonists of NOP display lower potency for β-arrestin 2 recruitment relative to G protein coupling, while partial agonists behave as pure competitive antagonists for receptor/arrestin interactions [1]. Lipidation of N/OFQ(1-13)-NH2 derivatives produces G protein-biased agonists with bias factors significantly different from the native nociceptin peptide [2]. Therefore, the choice between native nociceptin and synthetic biased derivatives determines whether experiments probe balanced endogenous signaling or artificially biased pathway activation.

Biased agonism Functional selectivity G protein signaling β-arrestin recruitment

TFA Salt Form May Alter Peptide-Receptor Binding Kinetics Relative to Acetate Salt

Discrepancies in reported NOP receptor binding affinities between studies using Nociceptin TFA Salt versus acetate salt forms have been attributed to TFA's ionic interactions with basic amino acid residues (Arg, Lys) within the nociceptin sequence . These interactions can alter peptide-receptor binding kinetics, introducing systematic variation in measured affinity parameters across studies. Researchers must standardize salt form when comparing binding data across experimental series.

Counterion effects Binding kinetics Receptor pharmacology Methodological standardization

Biphasic Dose-Response Curve Distinguishes Nociceptin from Alternative NOP Receptor Modulators

Nociceptin produces a biphasic effect on pain modulation in vivo, causing hyperalgesia at low doses and antinociception at higher doses depending on the route of administration and experimental paradigm [1][2]. This biphasic profile is distinct from the monophasic effects observed with certain NOP antagonists and synthetic non-peptide agonists, and differs from classical opioid agonists which primarily produce antinociception without the hyperalgesic component at low doses [3].

Dose-response Hyperalgesia Antinociception Biphasic pharmacology

Recommended Research and Procurement Scenarios for Nociceptin TFA Salt Based on Differentiated Product Characteristics


NOP Receptor Reference Agonist for Biased Signaling and Functional Selectivity Studies

Nociceptin TFA Salt serves as the essential reference ligand for quantifying functional selectivity bias factors at the NOP receptor. Studies require native nociceptin as the baseline comparator against which synthetic ligands' G protein bias or β-arrestin bias is calculated [1]. The endogenous peptide provides the physiological reference point for interpreting whether novel ligands exhibit balanced signaling or pathway-selective activation, a distinction critical for translational pharmacology research [2].

In Vivo Biphasic Pain Modulation Studies Requiring Endogenous Peptide Pharmacology

Experiments designed to investigate the biphasic dose-response characteristics of NOP receptor activation—specifically the transition from hyperalgesia at low doses to antinociception at higher doses—require native nociceptin rather than synthetic biased agonists [3][4]. This biphasic profile is intrinsic to the endogenous ligand and is not reliably reproduced by non-peptide agonists or peptide fragments lacking the full pharmacological spectrum of the native sequence.

Aqueous Assay Systems Requiring Enhanced Peptide Solubility for Reproducible Dosing

Nociceptin TFA Salt is the preferred formulation for in vitro assays conducted in aqueous buffer systems where free base nociceptin exhibits limited or variable solubility [5]. The trifluoroacetate counterion enhances aqueous solubility, reducing technical variability during serial dilutions and ensuring consistent peptide concentrations across replicate experiments. Researchers must correct for the TFA counterion mass contribution (10–20% of total product weight) when preparing molar solutions [5].

Cross-Study Data Harmonization Requiring Standardized Salt Form

Meta-analyses and systematic reviews of NOP receptor pharmacology data must standardize for salt form to avoid introducing confounding variability from counterion effects on binding kinetics . Nociceptin TFA Salt provides a defined, traceable formulation that enables researchers to explicitly account for counterion mass and potential ionic interactions with basic residues (Arg, Lys) when comparing binding affinity data across independent studies using different salt forms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nociceptin TFA Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.